molecular formula C19H13Cl2N3O B14997181 4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol

4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol

Cat. No.: B14997181
M. Wt: 370.2 g/mol
InChI Key: MPNLGWHSBCBXMC-UHFFFAOYSA-N
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Description

4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with 4-chlorobenzaldehyde under acidic conditions to form an intermediate imidazo[1,2-a]pyridine. This intermediate is then further reacted with 4-chlorophenylamine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of chloro and phenol groups enhances its potential as a versatile scaffold in drug development .

Properties

Molecular Formula

C19H13Cl2N3O

Molecular Weight

370.2 g/mol

IUPAC Name

4-[6-chloro-3-(4-chloroanilino)imidazo[1,2-a]pyridin-2-yl]phenol

InChI

InChI=1S/C19H13Cl2N3O/c20-13-3-6-15(7-4-13)22-19-18(12-1-8-16(25)9-2-12)23-17-10-5-14(21)11-24(17)19/h1-11,22,25H

InChI Key

MPNLGWHSBCBXMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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